molecular formula C17H22ClN3O2S B2888254 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1217174-16-7

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2888254
CAS RN: 1217174-16-7
M. Wt: 367.89
InChI Key: VTHBQMSZJDDBCZ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components including a thiazole ring, a piperazine ring, and a methoxyphenyl group . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms . Methoxyphenyl refers to a phenyl ring (a six-membered carbon ring) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole, piperazine, and methoxyphenyl groups. The thiazole ring is planar and aromatic . The piperazine ring is also planar, but it is not aromatic. The methoxyphenyl group is aromatic due to the phenyl ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound you mentioned would depend on the presence and position of the other functional groups in the molecule .

Scientific Research Applications

DNA Binding and Biological Staining

The synthetic dye Hoechst 33258 and its analogues, including compounds similar to 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes them useful as fluorescent DNA stains, enabling the visualization of chromosomes and nuclear DNA in cell biology research. These compounds have applications in chromosome analysis, nuclear staining, and flow cytometry, among other techniques. Their use extends to radioprotectors and topoisomerase inhibitors, highlighting their versatility in drug design and molecular biology studies (Issar & Kakkar, 2013).

Metabolism and Pharmaceutical Applications

Arylpiperazine derivatives, closely related to this compound, have been utilized in clinical settings, particularly for treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites that impact serotonin and other neurotransmitter receptors. Their pharmacokinetics and pharmacodynamics underscore the significance of arylpiperazine derivatives in developing therapeutic agents (Caccia, 2007).

Antimicrobial Preservatives

Compounds with a similar structure to this compound have been widely used as preservatives in food, cosmetics, and pharmaceutical products due to their antimicrobial properties. These compounds, such as parabens, demonstrate a broad spectrum of activity against fungi and bacteria at very low concentrations, making them essential in preserving the integrity and safety of various products (Haman et al., 2015).

Environmental and Health Safety Research

The environmental persistence and potential health effects of similar compounds have been subjects of research. Studies on methylparaben, for instance, examine its biodegradability, ubiquity in aquatic environments, and the formation of chlorinated by-products through reactions with free chlorine. These investigations highlight the need for understanding the environmental impact and safety of such chemical compounds (Haman et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activities and potential applications. Thiazole derivatives are a topic of ongoing research due to their diverse biological activities .

properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S.ClH/c1-13(21)20-9-7-19(8-10-20)11-17-18-16(12-23-17)14-3-5-15(22-2)6-4-14;/h3-6,12H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHBQMSZJDDBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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